Welcome to the BenchChem Online Store!
molecular formula C3H5NaO3S2 B1264749 Sodium allylthiosulphate

Sodium allylthiosulphate

Cat. No. B1264749
M. Wt: 176.19 g/mol
InChI Key: SKZINIAEKOKMNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04704334

Procedure details

A mixture of allyl bromide (100 g), sodium thiosulphate (212.5 g), ethanol (90 ml) and water (40 ml) was stirred and heated to reflux for 15 minutes, giving a homogeneous solution. The solution was allowed to cool somewhat, and ethanol and water were then evaporated under vacuum. The solid residue was added to absolute ethanol, and the solvent was then evaporated under vacuum to remove more water. The residue was stirred with hot ethanol (800 ml), and the suspension thus obtained was filtered. On cooling, the filtrate deposited a white solid (109.2 g). The NMR spectrum of the sold showed that it consisted of 80% by weight of sodium allylthiosulphate, 11% by weight of water and 9% by weight of inorganic salt.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium thiosulphate
Quantity
212.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[S:5]([O-:9])([O-:8])(=[O:7])=[S:6].[Na+:10].[Na+].C(O)C>O>[CH2:1]([O:8][S:5]([O-:9])(=[O:7])=[S:6])[CH:2]=[CH2:3].[Na+:10] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)Br
Name
sodium thiosulphate
Quantity
212.5 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
giving a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool somewhat
CUSTOM
Type
CUSTOM
Details
ethanol and water were then evaporated under vacuum
ADDITION
Type
ADDITION
Details
The solid residue was added to absolute ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove more water
STIRRING
Type
STIRRING
Details
The residue was stirred with hot ethanol (800 ml)
CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Name
Type
Smiles
C(C=C)OS(=S)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.